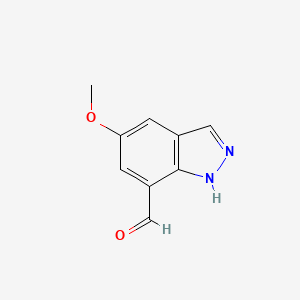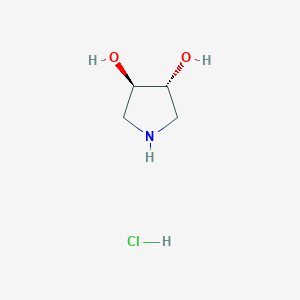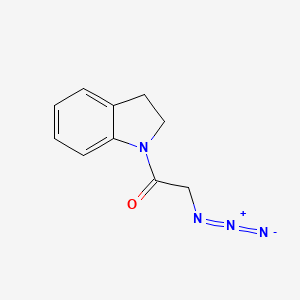
1-(Azidoacetyl)indoline
Overview
Description
1-(Azidoacetyl)indoline is a compound that belongs to the class of azidoindolines. Indoline derivatives are significant due to their presence in various natural products and pharmaceutical agents. The azido group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(Azidoacetyl)indoline can be achieved through several methods:
Iodine-Mediated Azidation: This method involves the use of iodine as a catalyst to introduce the azido group into the indoline framework.
Metal-Catalyzed Azidation: Transition metals such as copper or iron can catalyze the azidation process, providing high yields and selectivity.
Electrochemical Azidation: This method uses electrochemical cells to generate azide radicals, which then react with the indoline substrate.
Photochemical Azidation: Ultraviolet light can be used to initiate the azidation reaction, often in the presence of a photosensitizer.
Combination of Oxidant and Azide Source: This method involves the use of an oxidant such as sodium hypochlorite in combination with an azide source like sodium azide.
Nucleophilic Azidation: This approach uses nucleophilic azides to react with electrophilic centers on the indoline ring.
Chemical Reactions Analysis
1-(Azidoacetyl)indoline undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition: The azido group can undergo cycloaddition reactions, forming heterocyclic compounds such as triazoles
Common reagents used in these reactions include sodium azide, iodine, transition metal catalysts, and various oxidants and reductants. The major products formed from these reactions are often nitrogen-containing heterocycles, which are valuable in medicinal chemistry .
Scientific Research Applications
1-(Azidoacetyl)indoline has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Due to its ability to form stable triazole rings, it is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-(Azidoacetyl)indoline involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. These triazole rings can interact with various molecular targets, including enzymes and receptors, leading to biological activity. The pathways involved often include click chemistry reactions, which are highly efficient and selective .
Comparison with Similar Compounds
1-(Azidoacetyl)indoline can be compared with other azidoindoline derivatives:
1-(Azidoacetyl)indole: Similar to this compound but with an indole ring instead of an indoline ring. It exhibits similar reactivity but may have different biological activities.
1-(Azidoacetyl)pyrrole: Contains a pyrrole ring instead of an indoline ring. It is less stable than this compound but can undergo similar reactions.
1-(Azidoacetyl)benzene: Lacks the nitrogen-containing ring structure of indoline.
This compound is unique due to its combination of the indoline ring and the azido group, providing a balance of stability and reactivity that is valuable in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-azido-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNJXXGSVGOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


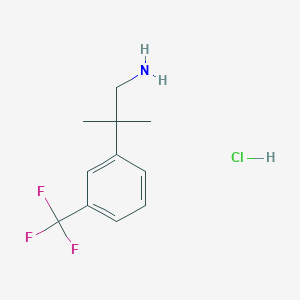

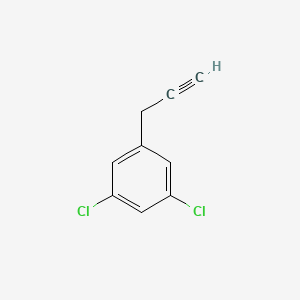
![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

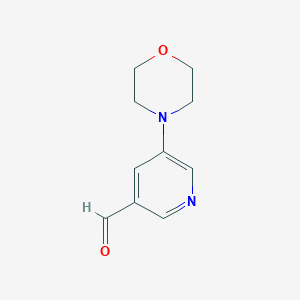
![7-Benzoxazolemethanol,2-[4-(trifluoromethyl)phenyl]-](/img/structure/B1398855.png)
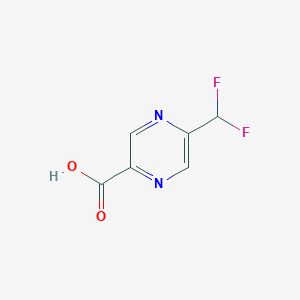
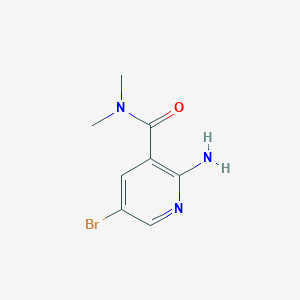
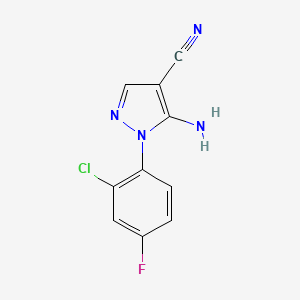
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)
